

# The Definitive Guide to the Structure Elucidation of Roselipin 1A

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## Compound of Interest

Compound Name: Roselipin 1A

Cat. No.: B1250996

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## Introduction

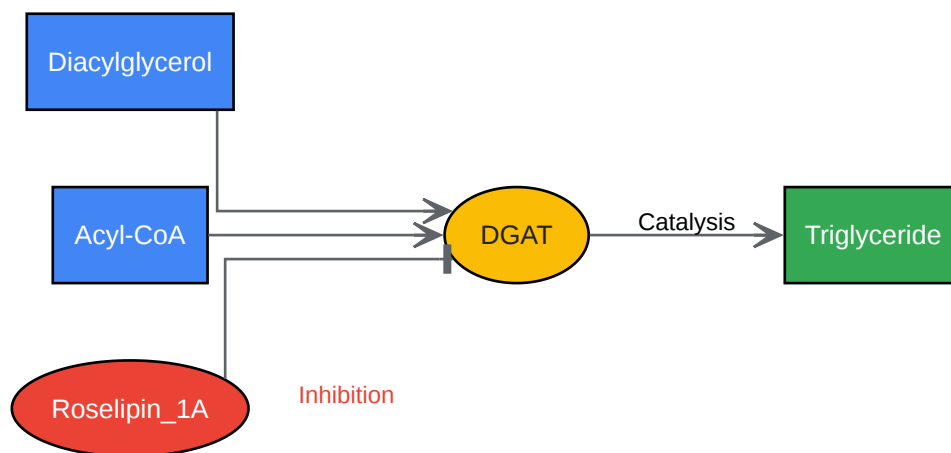
**Roselipin 1A** is a bioactive glycolipid natural product that has garnered significant interest within the scientific community. Isolated from the marine fungus *Gliocladium roseum* KF-1040, it belongs to a family of compounds known as roselipins. These molecules are characterized by a highly methylated polyketide chain modified with D-mannose and D-arabinitol moieties. The complex structure of **roselipin 1A**, featuring nine stereogenic centers, presented a considerable challenge in its complete stereochemical assignment. This document provides a comprehensive overview of the methodologies and data that led to the full structure elucidation of **roselipin 1A**, a critical step for its potential development as a therapeutic agent.

## Biological Activity

Roselipins, including **roselipin 1A**, exhibit notable biological activities. They are inhibitors of diacylglycerol acyltransferase (DGAT), an enzyme crucial for the biosynthesis of triglycerides. The IC<sub>50</sub> values for DGAT inhibition by roselipins are in the range of 15 to 22 μM. This inhibitory action makes them attractive candidates for research into metabolic disorders. Furthermore, roselipins have demonstrated antimicrobial activity against *Saccharomyces cerevisiae* and *Aspergillus niger*.

## Roselipin 1A Signaling Pathway Inhibition

The primary reported mechanism of action for **Roselipin 1A** is the inhibition of the enzyme Diacylglycerol Acyltransferase (DGAT). This enzyme plays a pivotal role in the final step of triglyceride synthesis.



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Caption: Inhibition of Diacylglycerol Acyltransferase (DGAT) by **Roselipin 1A**.

## Structure Elucidation

The determination of the complete chemical structure of **Roselipin 1A** was a two-phase process, spanning over two decades. The initial phase focused on elucidating the planar structure, while the second, more recent phase, definitively assigned the absolute and relative stereochemistry of its nine chiral centers.

### Phase 1: Planar Structure Elucidation

The foundational work on the structure of roselipins was published in 1999. Through a combination of spectroscopic techniques and chemical degradation, the planar structure of **Roselipin 1A** was established.

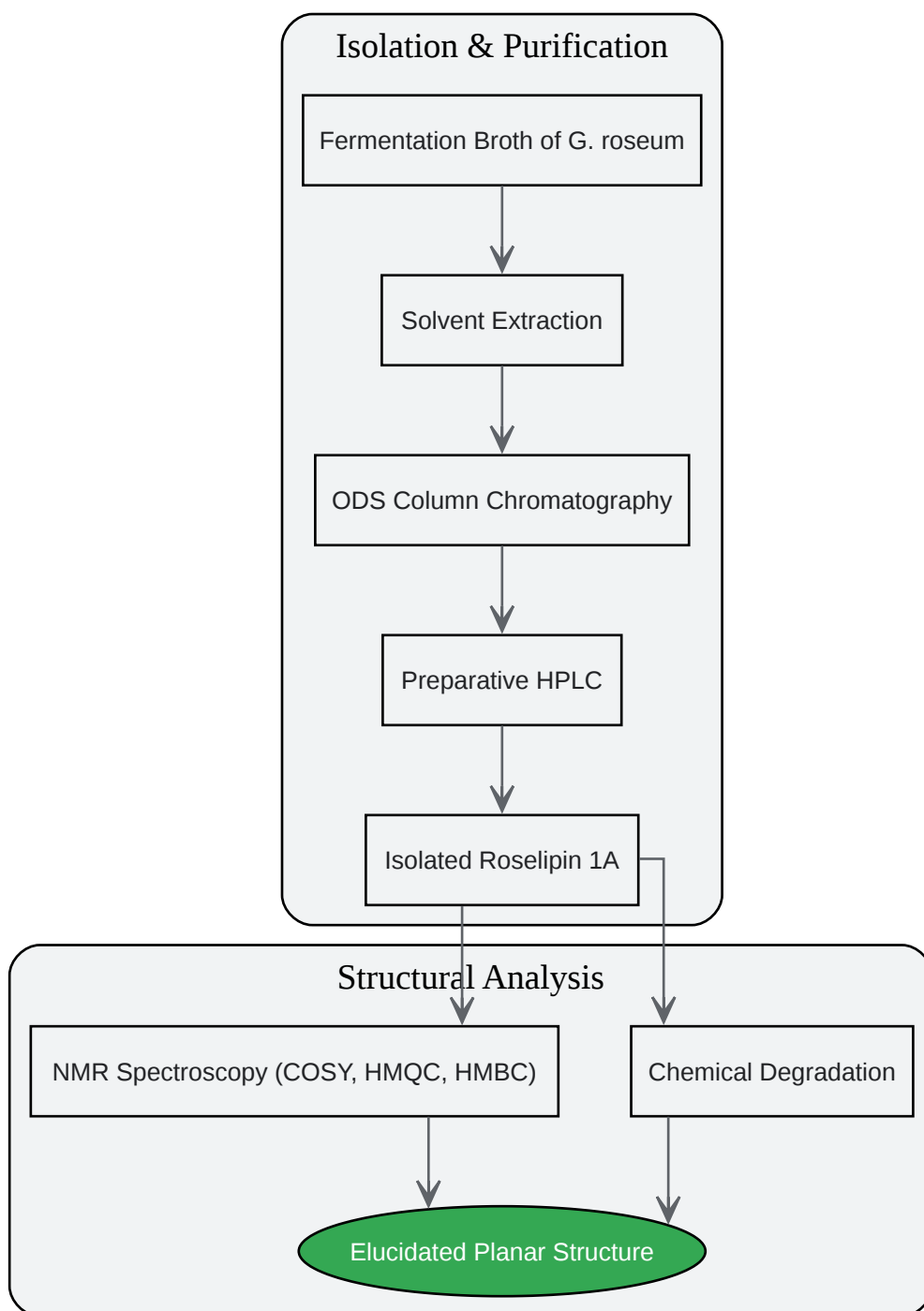
**Isolation and Purification:** Roselipins 1A, 1B, 2A, and 2B were isolated from the fermentation broth of *Gliocladium roseum* KF-1040. The process involved solvent extraction, followed by purification using ODS (octadecylsilyl) column chromatography and preparative high-performance liquid chromatography (HPLC).

Spectroscopic Analysis: The planar structure was pieced together using a suite of nuclear magnetic resonance (NMR) experiments, including:

- $^1\text{H}$ - $^1\text{H}$  COSY (Correlation Spectroscopy)
- $^{13}\text{C}$ - $^1\text{H}$  COSY
- HMQC (Heteronuclear Multiple Quantum Coherence)
- HMBC (Heteronuclear Multiple Bond Correlation)

These experiments allowed for the mapping of proton and carbon connectivities within the molecule.

Chemical Degradation: Degradation experiments were performed to identify the constituent sugar moieties and the core fatty acid chain.



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Caption: Workflow for the planar structure elucidation of **Roselipin 1A**.

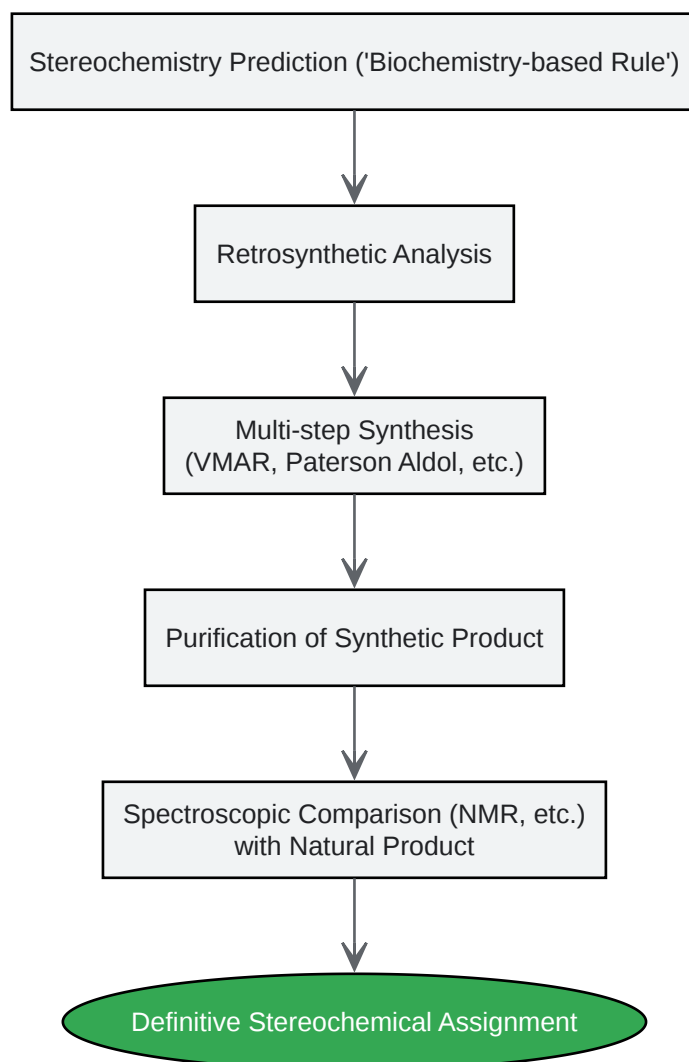
## Phase 2: Stereochemical Assignment via Total Synthesis

While the planar structure was known, the absolute and relative configurations of the nine stereogenic centers remained undetermined, leading to 512 possible stereoisomers. The definitive stereostructure of **roselipin 1A** was ultimately confirmed through a total synthesis approach, published in 2025.

The successful synthesis of **Roselipin 1A** involved a multi-step linear sequence. Key reactions and methodologies employed include:

- Vinylogous Mukaiyama Aldol Reaction: Utilized for the stereoselective formation of carbon-carbon bonds.
- Paterson Aldol Reaction: Employed for the controlled construction of the polyketide backbone.
- Yamaguchi Esterification: Used for the formation of ester linkages.
- $\beta$ -Selective Mannosylation: A crucial step to ensure the correct stereochemistry of the glycosidic bond.

The synthetic strategy was guided by a "Biochemistry-based Rule" to predict the most likely stereoisomer. The spectroscopic data of the synthesized compound was then compared to that of the natural product to confirm the structural assignment.



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Caption: Logical workflow for the total synthesis and stereochemical assignment of **Roselipin 1A**.

## Data Presentation

The following tables summarize the key quantitative data for **Roselipin 1A**.

### Table 1: Physicochemical Properties of Roselipin 1A

Property	Value	Reference
Molecular Formula	C <sub>40</sub> H <sub>72</sub> O <sub>14</sub>	
Molecular Weight	776.49 g/mol	
Appearance	White powder	
Solubility	Soluble in MeOH, CHCl <sub>3</sub> , CH <sub>3</sub> CN, acetone, EtOH, EtOAc. Insoluble in H <sub>2</sub> O, hexane.	

## Table 2: <sup>1</sup>H NMR Spectroscopic Data for Roselipin 1A

Note: The detailed <sup>1</sup>H NMR spectroscopic data, including chemical shifts, coupling constants, and multiplicities, for the synthetic **Roselipin 1A** that matched the natural product are available in the Supporting Information (Table S1) of the publication by Jiang et al., Precision Chemistry, 2025, 3, 82-88.

## Table 3: <sup>13</sup>C NMR Spectroscopic Data for Roselipin 1A

Note: The detailed <sup>13</sup>C NMR spectroscopic data for the synthetic **Roselipin 1A** that was consistent with the natural product can be found in the Supporting Information (Table S2) of the publication by Jiang et al., Precision Chemistry, 2025, 3, 82-88.

## Conclusion

The complete structure elucidation of **Roselipin 1A** is a testament to the power of combining classical spectroscopic methods with modern synthetic chemistry. The initial determination of its planar structure through NMR and degradation studies laid the groundwork for the ultimate assignment of its complex stereochemistry via a meticulous total synthesis. This comprehensive understanding of the three-dimensional structure of **Roselipin 1A** is paramount for advancing research into its biological activities and potential therapeutic applications, particularly in the context of metabolic diseases and antimicrobial drug discovery. The detailed methodologies and data presented herein serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

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